molecular formula C9H10N4OS B2712154 1,4-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1203268-84-1

1,4-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide

Cat. No. B2712154
CAS RN: 1203268-84-1
M. Wt: 222.27
InChI Key: MFLJHJLOZTWIII-UHFFFAOYSA-N
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Description

1,4-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide, also known as compound A, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent.

Scientific Research Applications

Reaction Mechanisms and Synthesis

A study on the reaction mechanisms involving related pyrazole derivatives highlights the ANRORC rearrangement process. Ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates react with thiourea in dimethylformamide to undergo this rearrangement, followed by N-formylation, resulting in N-{5-(4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]-triazin-3-yl)-1,3-triazol-2-yl}formamides. This study is crucial for understanding the synthesis process of pyrazole derivatives and their structural analysis through X-ray analysis (Ledenyova et al., 2018).

Antibacterial Agents

In the realm of medicinal chemistry, novel analogs of pyrazole-1-carboxamide have been designed and synthesized, demonstrating significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. This research is pivotal for the development of new antibacterial agents and provides insight into the potential therapeutic applications of pyrazole derivatives (Palkar et al., 2017).

Anti-inflammatory Activity

Another study focused on the synthesis of 3-{substituted 1,3-thiazol-5-yl}-1-substituted 1H-pyrazole-4-carboxylates, evaluating their anti-inflammatory activity. These compounds exhibited promising activities, further highlighting the therapeutic potential of pyrazole derivatives in treating inflammation (Yuvaraj et al., 2014).

Cytotoxic Activity

Research on carboxamide derivatives of benzo[b][1,6]naphthyridines, structurally related to pyrazole carboxamides, reveals potent cytotoxic properties against various cancer cell lines. This study underscores the importance of pyrazole derivatives in the development of new anticancer therapies (Deady et al., 2003).

Antimicrobial and Antifungal Activities

Pyrazolo[3,4-d]pyridazines, derivatives related to the pyrazole core structure, have shown good antimicrobial, anti-inflammatory, and analgesic activities. This broad spectrum of biological activities highlights the versatility of pyrazole derivatives in pharmaceutical research (Zaki et al., 2016).

properties

IUPAC Name

1,4-dimethyl-N-(1,3-thiazol-2-yl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4OS/c1-6-5-13(2)12-7(6)8(14)11-9-10-3-4-15-9/h3-5H,1-2H3,(H,10,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFLJHJLOZTWIII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1C(=O)NC2=NC=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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